molecular formula C20H19N3O7 B2505293 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 862808-29-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2505293
CAS No.: 862808-29-5
M. Wt: 413.386
InChI Key: BFQHPUGSRGJDFD-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, primarily targets cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine, affecting neuronal communication .

Mode of Action

The compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can enhance cholinergic transmission, affecting various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase enzymes, the compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on neuronal communication and various physiological processes.

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effect .

Result of Action

The primary result of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, affecting neuronal communication and various physiological processes. The compound has shown potential as a therapeutic agent for Alzheimer’s disease, which is characterized by a deficit in cholinergic transmission .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The inhibition occurs through the coordination of the compound’s sulfonamide group with the zinc ion in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound interacts with other biomolecules such as folate synthetase, thereby affecting folic acid synthesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, this compound has been found to inhibit biofilm formation, which is crucial for bacterial survival and pathogenicity . The compound disrupts cell signaling pathways involved in biofilm formation, leading to reduced bacterial adhesion and colonization . In mammalian cells, this compound influences gene expression by modulating transcription factors and signaling pathways, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as carbonic anhydrase and folate synthetase, leading to enzyme inhibition . The binding interactions are facilitated by the compound’s functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cellular processes, although some reduction in activity may occur due to gradual degradation . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of biofilm formation and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and biofilm formation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase and folate synthetase . The compound affects metabolic flux by inhibiting these enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, the compound may undergo metabolic transformations, including oxidation and conjugation, which can influence its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound, affecting its localization and bioavailability . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications, such as phosphorylation or acetylation, may also influence the compound’s localization and function . The precise subcellular distribution of the compound is crucial for its activity and efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various reagents to form the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzodioxin ring, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide stands out due to its combination of a benzodioxin ring, an oxadiazole ring, and a trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(24)21-20-23-22-19(30-20)11-4-5-13-14(8-11)29-7-6-28-13/h4-5,8-10H,6-7H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQHPUGSRGJDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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